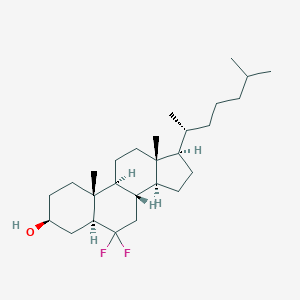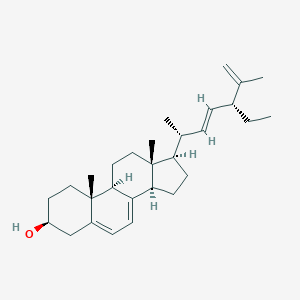
Stigmasta-5,7,22,25-tetraene-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasta-5,7,22,25-tetraene-3-ol is a sterol compound that is found in various plants and fungi. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and food science.
Wirkmechanismus
The mechanism of action of stigmasta-5,7,22,25-tetraene-3-ol varies depending on the application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, it has been shown to regulate plant growth and to act as a natural pesticide by inhibiting the growth of pests and pathogens. In food science, it has been shown to act as an antioxidant and to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Stigmasta-5,7,22,25-tetraene-3-ol has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, to induce apoptosis in cancer cells, and to improve insulin sensitivity. In agriculture, it has been shown to regulate plant growth and to inhibit the growth of pests and pathogens. In food science, it has been shown to act as an antioxidant and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Stigmasta-5,7,22,25-tetraene-3-ol has several advantages and limitations for lab experiments. Its advantages include its natural origin, its low toxicity, and its potential applications in various fields. Its limitations include its limited availability, its variability in purity and potency, and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for the study of stigmasta-5,7,22,25-tetraene-3-ol. In medicine, further research is needed to determine its potential use as a treatment for various diseases, including cancer, diabetes, and inflammatory disorders. In agriculture, further research is needed to determine its potential use as a plant growth regulator and as a natural pesticide. In food science, further research is needed to determine its potential use as a food additive and as a natural preservative. Additionally, further research is needed to improve the synthesis method and to increase the availability and purity of stigmasta-5,7,22,25-tetraene-3-ol.
Conclusion:
In conclusion, stigmasta-5,7,22,25-tetraene-3-ol is a sterol compound that has been studied extensively for its potential applications in medicine, agriculture, and food science. Its mechanism of action varies depending on the application, and it has several biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations. Further research is needed to determine its potential use in various fields and to improve the synthesis method.
Synthesemethoden
Stigmasta-5,7,22,25-tetraene-3-ol can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and fermentation. Chemical synthesis involves the use of chemical reactions to create the compound, while extraction from natural sources involves isolating the compound from plants and fungi. Fermentation involves the use of microorganisms to produce the compound.
Wissenschaftliche Forschungsanwendungen
Stigmasta-5,7,22,25-tetraene-3-ol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, it has been studied for its potential use as a plant growth regulator and as a natural pesticide. In food science, it has been studied for its potential use as a food additive and as a natural preservative.
Eigenschaften
CAS-Nummer |
119386-11-7 |
|---|---|
Produktname |
Stigmasta-5,7,22,25-tetraene-3-ol |
Molekularformel |
C2H4.Cl3Pt.K.H2O |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
(3S,9S,10R,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,20-21,23,25-27,30H,2,7,12-18H2,1,3-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
ZQGUFZGRZKDSPC-CIFIHVIMSA-N |
Isomerische SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Synonyme |
SMTOL stigmasta-5,7,22,25-tetraene-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



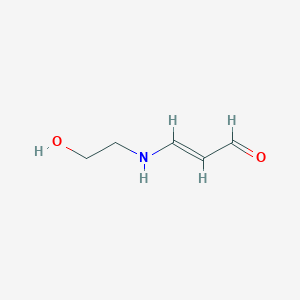


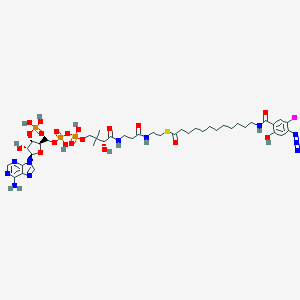
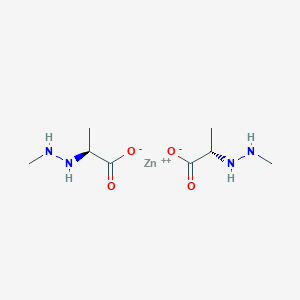
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)

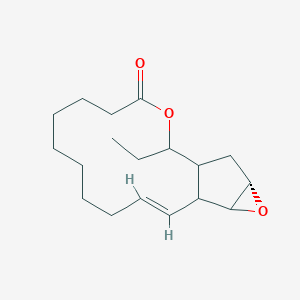
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
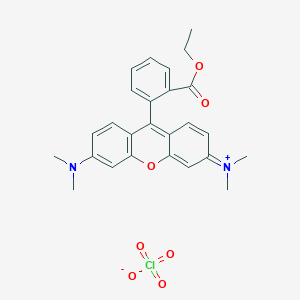
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
